

# Spectroscopic and Analytical Profiling of 2-Amino-2-cyclopropylpropanoic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-2-cyclopropylpropanoic acid

Cat. No.: B1267573

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the non-proteinogenic amino acid, **2-Amino-2-cyclopropylpropanoic acid**. Given the limited availability of experimental data in public-access databases, this document presents high-quality predicted spectroscopic data alongside generalized, detailed experimental protocols for the characterization of novel amino acids. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and materials science.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Amino-2-cyclopropylpropanoic acid**. These predictions were generated using validated computational models and serve as a reliable reference for the identification and characterization of this compound.

### Predicted $^1\text{H}$ NMR Data (500 MHz, $\text{D}_2\text{O}$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
1.35 - 1.45	m	1H	CH (cyclopropyl)
1.05 - 1.15	m	2H	CH <sub>2</sub> (cyclopropyl)
0.85 - 0.95	m	2H	CH <sub>2</sub> (cyclopropyl)
1.60	s	3H	CH <sub>3</sub>

### Predicted <sup>13</sup>C NMR Data (125 MHz, D<sub>2</sub>O)

Chemical Shift ( $\delta$ ) ppm	Assignment
178.5	C=O (Carboxylic acid)
62.0	C $\alpha$ (quaternary)
25.5	CH <sub>3</sub>
15.0	CH (cyclopropyl)
8.5	CH <sub>2</sub> (cyclopropyl)

### Predicted Infrared (IR) Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-2800	Broad, Strong	O-H stretch (Carboxylic acid), N-H stretch (Amine)
3080	Medium	C-H stretch (cyclopropyl)
2980-2850	Medium	C-H stretch (methyl)
1710	Strong	C=O stretch (Carboxylic acid)
1620	Medium	N-H bend (Amine)
1450	Medium	C-H bend (methyl, cyclopropyl)
1250	Medium	C-O stretch (Carboxylic acid)
1020	Medium	C-N stretch

## Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
129.0790	100	[M+H] <sup>+</sup>
112.0524	45	[M-NH <sub>3</sub> ] <sup>+</sup>
84.0446	60	[M-COOH] <sup>+</sup>
71.0391	30	[M-C <sub>3</sub> H <sub>4</sub> -H] <sup>+</sup>

## Experimental Protocols

The following are detailed, generalized protocols for obtaining spectroscopic data for novel amino acids such as **2-Amino-2-cyclopropylpropanoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Materials:

- **2-Amino-2-cyclopropylpropanoic acid** (5-10 mg)
- Deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>)
- NMR tubes (5 mm)
- Micropipettes
- Vortex mixer

Protocol:

- Weigh 5-10 mg of the amino acid sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.
- Use a vortex mixer to ensure the sample is completely dissolved.
- Transfer the solution to an NMR tube using a micropipette.

- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using a 400 MHz or higher field NMR spectrometer.
- Process the obtained Free Induction Decay (FID) with appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectra using the residual solvent peak.
- For further structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **2-Amino-2-cyclopropylpropanoic acid** (1-2 mg)
- Potassium bromide (KBr, IR grade)
- Mortar and pestle
- Pellet press
- FT-IR spectrometer

Protocol:

- Grind 1-2 mg of the amino acid sample with approximately 100 mg of dry KBr powder using a mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Record the IR spectrum in the range of  $4000\text{--}400\text{ cm}^{-1}$ .

- Perform a background scan with an empty sample holder and subtract it from the sample spectrum.
- Analyze the resulting spectrum to identify characteristic absorption bands of the functional groups.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- **2-Amino-2-cyclopropylpropanoic acid**
- Solvent (e.g., methanol, water with 0.1% formic acid)
- Mass spectrometer (e.g., ESI-QTOF, Orbitrap)

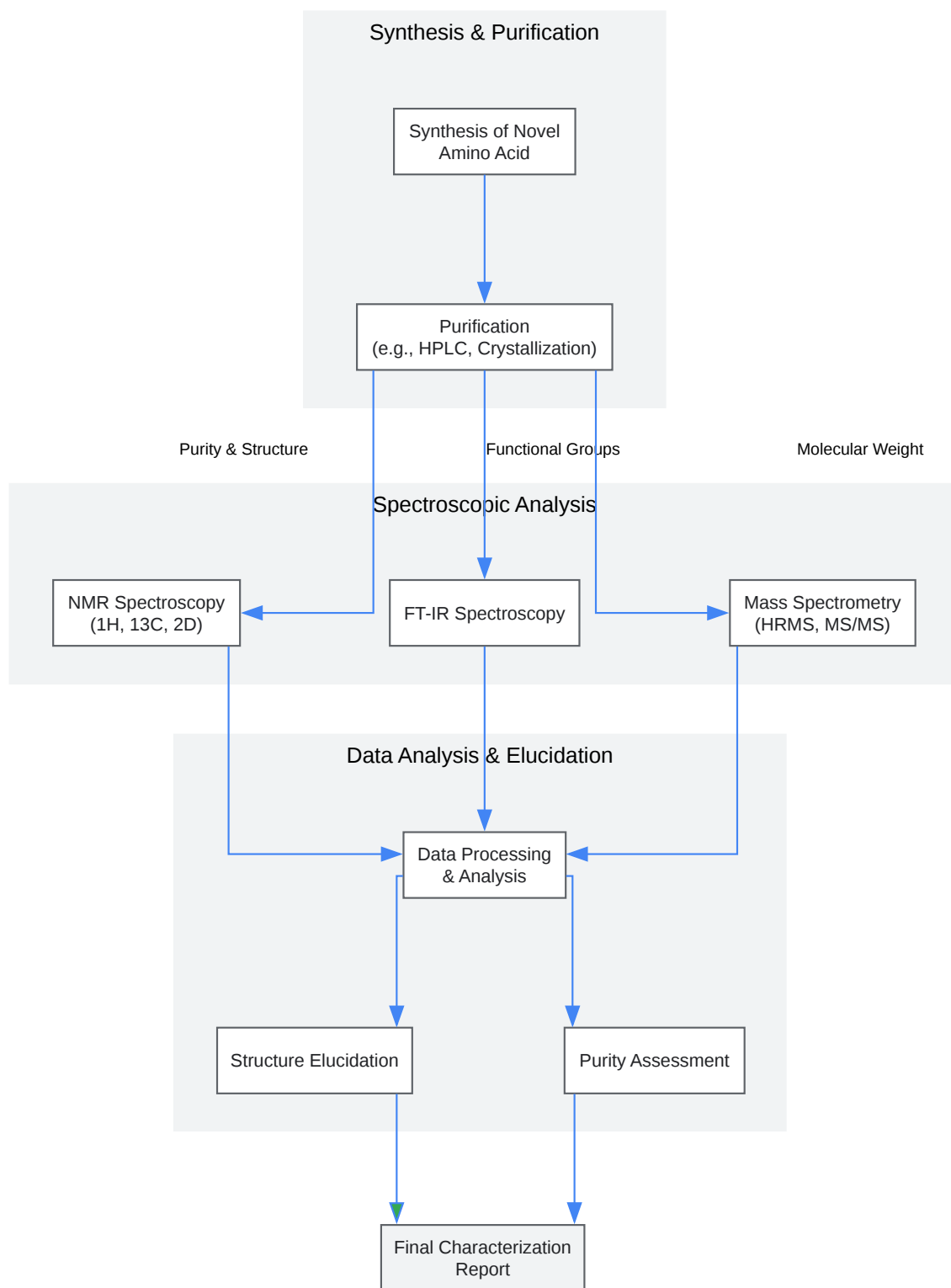
Protocol:

- Prepare a dilute solution of the amino acid sample (approximately 1 mg/mL) in a suitable solvent.
- Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
- Acquire the mass spectrum in positive or negative ion mode using electrospray ionization (ESI).
- For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID).
- Analyze the resulting mass spectrum to determine the molecular weight and identify the fragmentation patterns, which can aid in structural elucidation.

## Workflow for Spectroscopic Characterization of a Novel Amino Acid

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized or isolated amino acid.

Workflow for Spectroscopic Characterization of a Novel Amino Acid



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Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a novel amino acid.

- To cite this document: BenchChem. [Spectroscopic and Analytical Profiling of 2-Amino-2-cyclopropylpropanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1267573#spectroscopic-data-nmr-ir-mass-spec-of-2-amino-2-cyclopropylpropanoic-acid\]](https://www.benchchem.com/product/b1267573#spectroscopic-data-nmr-ir-mass-spec-of-2-amino-2-cyclopropylpropanoic-acid)

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#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)